N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine
Description
N'-[2-(2-Chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine is a heterocyclic compound featuring a quinazoline core substituted with a 2-chlorophenyl group at position 2 and a dimethylaniline moiety at position 2. The dimethylaniline group enhances electron-donating properties, which may influence binding affinity and solubility.
Properties
Molecular Formula |
C22H19ClN4 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-N-[2-(2-chlorophenyl)quinazolin-4-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H19ClN4/c1-27(2)16-13-11-15(12-14-16)24-22-18-8-4-6-10-20(18)25-21(26-22)17-7-3-5-9-19(17)23/h3-14H,1-2H3,(H,24,25,26) |
InChI Key |
QOMLGBNLTWPZGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves the reaction of anthranilic acid with various reagents to form the quinazoline core. The reaction conditions often include the use of acid chlorides, amines, and other organic solvents under controlled temperatures and pressures .
Chemical Reactions Analysis
Key Reactive Sites and Functional Groups
The compound contains three reactive domains:
-
Quinazoline core (positions 2, 4, and 6/7)
-
2-Chlorophenyl substituent (C-Cl bond at the ortho position)
-
N,N-dimethyl-p-phenylenediamine group (electron-rich aromatic amine system).
Nucleophilic Aromatic Substitution (C-Cl Bond)
The 2-chlorophenyl group may undergo substitution reactions under basic or catalytic conditions. Example pathways include:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | NaOH (aq), Cu catalyst | 2-Hydroxyphenylquinazoline derivative |
| Amination | NH₃, Pd(OAc)₂ | 2-Aminophenylquinazoline derivative |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-functionalized quinazoline |
Supporting Evidence :
Chlorophenyl groups in similar quinazolines (e.g., 2-chloroquinazoline derivatives) exhibit substitution at the C-Cl position under palladium catalysis .
Quinazoline Core Modifications
The quinazoline ring can participate in:
-
Electrophilic substitution (e.g., nitration, sulfonation at position 6/7).
-
Reduction (e.g., catalytic hydrogenation to tetrahydroquinazoline).
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Nitroquinazoline derivative |
| Hydrogenation | H₂, Pd/C | Tetrahydroquinazoline analog |
Structural Basis :
Quinazoline’s electron-deficient nature facilitates electrophilic attack at positions activated by substituents .
Amine Group Reactivity
The dimethylated benzene-1,4-diamine moiety may undergo:
-
Oxidation (e.g., to quinone-like structures).
-
Acylation (e.g., with acetyl chloride).
| Reaction Type | Conditions | Product |
|---|---|---|
| Acylation | Ac₂O, pyridine | N-acetylated derivative |
| Oxidation | KMnO₄, acidic conditions | Quinone-imine intermediate |
Analog Data :
N,N-dimethyl-p-phenylenediamine derivatives are prone to oxidation, forming semiquinone radicals .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1–5) | Preferred Conditions |
|---|---|---|
| C-Cl (chlorophenyl) | 4 | Pd catalysis, polar aprotic solvents |
| Quinazoline C4 position | 3 | Acidic/basic media |
| Dimethylamino group | 2 | Oxidizing agents, acylating agents |
Gaps in Literature
-
No experimental studies directly investigating this compound’s reactions were identified in the provided sources.
-
Predictive modeling or computational studies (e.g., DFT) are absent but could clarify regioselectivity.
Recommendations for Further Research
-
Suzuki-Miyaura Cross-Coupling : Explore biaryl synthesis using the C-Cl site.
-
Photocatalytic Functionalization : Modify the quinazoline core via C-H activation.
-
Biological Activity Screening : Link reaction products to kinase inhibition assays.
Scientific Research Applications
Antibacterial Applications
Mechanism of Action
The compound acts as a dihydrofolate reductase inhibitor, which is essential in bacterial DNA synthesis. This mechanism is crucial for combating multidrug-resistant bacterial strains, making it a candidate for developing new antimicrobial agents.
In Vitro Studies
Research indicates that quinazoline derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine against various bacterial strains, showing promising results in inhibiting their growth.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Methicillin-resistant S. aureus | 12 | 75 |
| Escherichia coli | 10 | 80 |
| Candida albicans | 11 | 77 |
| Multidrug-resistant A. baumannii | 15 | 30 |
Anticancer Potential
Research Findings
The quinazoline scaffold has been extensively studied for its anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
A study investigated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The compound's effectiveness was attributed to its ability to interfere with signaling pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of quinazoline derivatives is crucial for optimizing their biological activity. Modifications to the quinazoline core can enhance potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased antibacterial potency |
| Variations in alkyl groups | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of N4-[2-(2-CHLOROPHENYL)QUINAZOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves its interaction with various molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Quinazoline vs. Pyrazolo-Pyrimidine Systems
- N'-[3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine (): Replaces the quinazoline core with a pyrazolo[1,5-a]pyrimidine scaffold. The 4-chlorophenyl group is retained, but the methylpyrazole substitution may enhance metabolic stability .
Thiazole-Pyrimidine Hybrids
- N'-[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine (): Integrates a thiazole-pyrimidine system instead of quinazoline. The amino-thiazole group may confer antibacterial or antifungal activity, diverging from quinazoline’s typical anticancer focus .
Substituent Variations
Chlorophenyl vs. Cyclohexane Derivatives
Alkyl vs. Aromatic Side Chains
Nucleophilic Aromatic Substitution (SNAr)
Comparative Yields and Challenges
Physicochemical and Spectral Properties
Spectral Data Comparison
Solubility and Stability
- N,N-Dimethylbenzene-1,4-diamine derivatives (): Hydrochloride salts (e.g., ) exhibit higher solubility in polar solvents (e.g., water, ethanol) but may degrade under acidic conditions. Neutral analogs (e.g., pyrazolo-pyrimidine in ) show better lipid solubility, favoring blood-brain barrier penetration .
Anticancer Potential
Degradation and Metabolites
- N,N-Dimethylbenzene-1,4-diamine () is a degradation product of methyl orange, detected via GC-MS (retention time: 19.17 min).
Biological Activity
N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine, a compound belonging to the quinazoline family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula for this compound is C19H22ClN5. The compound features a quinazoline core substituted with a chlorophenyl group and dimethylated amine functionalities, which contribute to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. For instance:
- Cytotoxicity Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant cytotoxic effects at concentrations ranging from 0.1 to 100 μM, with some derivatives exhibiting IC50 values below 10 μM, suggesting strong potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| This compound | HeLa | <10 |
- Mechanism of Action : Quinazoline derivatives often act by inhibiting key enzymes involved in cancer cell proliferation. They have been shown to interact with tubulin and affect its polymerization, leading to apoptosis in cancer cells . Additionally, some derivatives function as inhibitors of protein kinases that are crucial for tumor growth and survival .
Antibacterial Activity
Research indicates that quinazoline-based compounds possess notable antibacterial properties. The compound's structure allows it to inhibit bacterial growth through various mechanisms:
- Inhibition of Bacterial Enzymes : Quinazolines have been documented to inhibit bacterial enzymes such as topoisomerases and dihydrofolate reductase, which are essential for bacterial DNA replication .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives have also been explored:
- In Vitro Studies : Various studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This inhibition is crucial for the treatment of inflammatory diseases .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of quinazoline derivatives and evaluated their biological activities. Among them, a specific derivative exhibited significant inhibition against COX enzymes with an IC50 value of 6.5 µM .
- Hybrid Compounds : Research has also focused on hybrid compounds combining quinazolines with other pharmacophores to enhance biological activity. These hybrids often show improved efficacy in anticancer assays compared to their parent compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Quinazoline Core Formation : Reacting 2-(2-chlorophenyl)quinazolin-4-amine with dimethylbenzene-1,4-diamine derivatives under reflux in ethanol or DMF.
- Substitution Optimization : Use coupling agents like EDCI/HOBt for amide bond formation (if applicable) or catalytic Pd for cross-coupling reactions .
- Statistical Design : Apply factorial design (e.g., Taguchi or Box-Behnken) to optimize parameters like temperature, solvent polarity, and stoichiometry, as demonstrated in similar diamine syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR and FTIR : Confirm the presence of dimethylamino groups (δ ~2.8–3.2 ppm in -NMR) and quinazoline C=N stretches (~1600 cm in IR) .
- X-ray Crystallography : Resolve the chlorophenyl-quinazoline spatial arrangement, as seen in analogous structures (e.g., COD Entry 2232934 for benzene-diamine derivatives) .
- Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H] at m/z ~450–470) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian/B3LYP/6-31G(d) to map HOMO-LUMO gaps and identify electrophilic/nucleophilic sites .
- Reaction Path Simulations : Apply quantum chemical reaction path searches (e.g., IRC analysis) to predict regioselectivity in substitution reactions .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction kinetics and identify energy-efficient pathways .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC values in enzyme inhibition assays)?
- Methodological Answer :
- Dose-Response Replication : Use standardized assay protocols (e.g., fixed incubation times, controlled pH) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., cholinesterase inhibition in ) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Structural-Activity Validation : Cross-reference crystallographic data (e.g., COD 2212421) with molecular docking results to confirm binding modes .
Q. How can researchers identify and validate biological targets for this compound?
- Methodological Answer :
- Target Fishing : Use SwissTargetPrediction or PharmMapper to prioritize kinases or GPCRs based on structural similarity to quinazoline-diamine hybrids .
- CRISPR Screening : Perform genome-wide knockout screens in cell lines to identify susceptibility genes linked to the compound’s cytotoxic effects .
- SPR Biosensing : Validate binding kinetics (e.g., ) for predicted targets using surface plasmon resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
